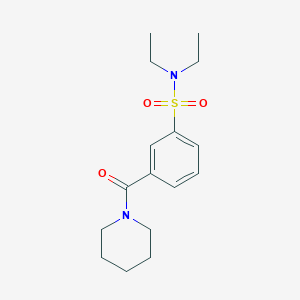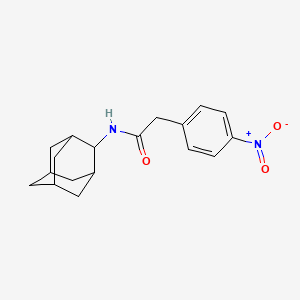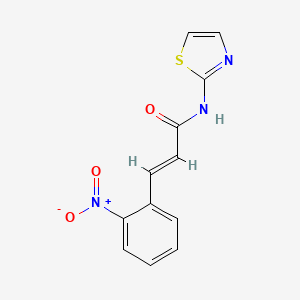
N,N-diethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known as DPC or SDZ DPC, is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. DPC is a sulfonamide derivative that has been synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects.
作用機序
The mechanism of action of N,N-diethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide involves its interaction with specific targets in the body, such as ion channels and receptors. N,N-diethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide has been found to block the activity of certain ion channels, such as voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. N,N-diethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide has also been shown to modulate the activity of certain receptors, such as the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N,N-diethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide has been found to exhibit unique biochemical and physiological effects, including its ability to modulate ion channel and receptor activity, as well as its potential therapeutic effects in certain diseases. N,N-diethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to have anticonvulsant and analgesic effects, which may be due to its ability to modulate neuronal excitability and synaptic transmission. N,N-diethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide has also been found to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
実験室実験の利点と制限
N,N-diethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide has several advantages for use in lab experiments, including its ability to modulate ion channel and receptor activity, as well as its potential therapeutic effects in certain diseases. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N,N-diethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide, including its potential therapeutic applications in various diseases, as well as its use as a tool for studying the structure and function of certain proteins and enzymes. Further research is also needed to fully understand its mechanism of action and to develop safer and more effective derivatives of N,N-diethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide.
合成法
The synthesis of N,N-diethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide involves the reaction of 3-(1-piperidinylcarbonyl)benzenesulfonyl chloride with diethylamine in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents and has a melting point of approximately 140°C.
科学的研究の応用
N,N-diethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, N,N-diethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide has been found to modulate the activity of certain ion channels and receptors, which can affect neuronal excitability and synaptic transmission. In pharmacology, N,N-diethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to have potential as a therapeutic agent for the treatment of various diseases, including epilepsy and neuropathic pain. In biochemistry, N,N-diethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide has been used as a tool to study the structure and function of certain proteins and enzymes.
特性
IUPAC Name |
N,N-diethyl-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-18(4-2)22(20,21)15-10-8-9-14(13-15)16(19)17-11-6-5-7-12-17/h8-10,13H,3-7,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCVWMSLVKNUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723633.png)

![3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5723662.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide](/img/structure/B5723663.png)
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5723665.png)






![N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723706.png)